4-(Pentafluorosulfanyl)benzaldehyde

Hammett substituent constants electronic effects physical organic chemistry

4-(Pentafluorosulfanyl)benzaldehyde (CAS 401892-84-0) is a para-substituted aromatic aldehyde bearing the pentafluorosulfanyl (SF₅) group, a fluorinated sulfur(VI) moiety with the molecular formula C₇H₅F₅OS and a molecular weight of 232.17 g/mol. The SF₅ group is recognized as a 'super-trifluoromethyl' substituent, conferring a distinctive combination of strong electron-withdrawing character (Hammett σ_I = 0.55), high intrinsic lipophilicity (Hansch π = 1.51), substantial steric bulk, and a large dipole moment, properties that collectively differentiate it from the widely employed CF₃ analog.

Molecular Formula C7H5F5OS
Molecular Weight 232.17 g/mol
CAS No. 401892-84-0
Cat. No. B1597573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pentafluorosulfanyl)benzaldehyde
CAS401892-84-0
Molecular FormulaC7H5F5OS
Molecular Weight232.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)S(F)(F)(F)(F)F
InChIInChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-5H
InChIKeyOTOYBKNIUCEPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pentafluorosulfanyl)benzaldehyde (CAS 401892-84-0) – Core Physicochemical Profile and Procurement-Relevant Identity


4-(Pentafluorosulfanyl)benzaldehyde (CAS 401892-84-0) is a para-substituted aromatic aldehyde bearing the pentafluorosulfanyl (SF₅) group, a fluorinated sulfur(VI) moiety with the molecular formula C₇H₅F₅OS and a molecular weight of 232.17 g/mol . The SF₅ group is recognized as a 'super-trifluoromethyl' substituent, conferring a distinctive combination of strong electron-withdrawing character (Hammett σ_I = 0.55), high intrinsic lipophilicity (Hansch π = 1.51), substantial steric bulk, and a large dipole moment, properties that collectively differentiate it from the widely employed CF₃ analog [1][2]. The compound serves as a versatile electrophilic building block for constructing SF₅-containing molecules in medicinal chemistry, agrochemical discovery, and materials science [3].

Why 4-(Pentafluorosulfanyl)benzaldehyde Cannot Be Replaced by Common Fluorinated Benzaldehyde Analogs in Lead Optimization


Substituting 4-(pentafluorosulfanyl)benzaldehyde with 4-(trifluoromethyl)benzaldehyde or other fluorinated benzaldehydes is not a benign exchange, because the SF₅ group is not simply a 'larger CF₃.' The SF₅ group exhibits a fundamentally different electronic withdrawal mechanism (inductive vs. field/through-space effects), a distinct pyramidal electron density geometry versus the inverted cone of CF₃ [1], and a Hansch lipophilicity constant (π = 1.51) that is 39% higher than that of CF₃ (π = 1.09) [2]. These differences propagate into divergent reactivity, stereochemical outcomes, and biological target engagement [3]. Consequently, procurement decisions must be guided by evidence of quantifiable performance differentiation rather than by nominal functional-group similarity.

Quantitative Differentiation of 4-(Pentafluorosulfanyl)benzaldehyde from Its Closest Analogs – Head-to-Head Evidence


SF₅ vs. CF₃ Electronic Withdrawal: Hammett σ_I and σ_p Constants in Benzaldehyde Systems

The SF₅ group in 4-(pentafluorosulfanyl)benzaldehyde exerts a stronger inductive electron-withdrawing effect than the CF₃ group in 4-(trifluoromethyl)benzaldehyde. The Hammett inductive constant for SF₅ is σ_I = 0.55, compared to σ_I = 0.39 for CF₃, representing a 41% greater inductive withdrawal [1]. This difference directly affects the electrophilicity of the aldehyde carbonyl, as corroborated by IR carbonyl stretching frequency correlations with σ⁺ constants in substituted benzaldehydes [2].

Hammett substituent constants electronic effects physical organic chemistry

SF₅ vs. CF₃ Lipophilicity: Hansch π Constants and LogP Impact in Bioisosteric Design

The SF₅ group imparts significantly higher lipophilicity than the CF₃ group. The Hansch hydrophobicity constant for SF₅ is π = 1.51, while for CF₃ it is π = 1.09, representing a 39% increase [1]. In a direct head-to-head study of cannabinoid receptor ligands, SF₅-substituted pyrazoles consistently exhibited higher measured logP values than their exact CF₃ counterparts but lower logP values than tert-butyl analogs [2].

lipophilicity Hansch hydrophobicity constant drug design

Para- vs. Meta-SF₅ Regioisomer Reactivity: Superior Yields of 4-SF₅-Benzaldehyde in Metal-Catalyzed Diarylmethanol Synthesis

In a direct comparative study of the Pd-catalyzed addition of arylboronic acids to SF₅-benzaldehydes, 4-(pentafluorosulfanyl)benzaldehyde consistently provided higher yields than the 3-(pentafluorosulfanyl) regioisomer. Racemic diarylmethanols were obtained in yields of 42–98% overall, with the para-substituted aldehyde outperforming the meta-isomer across multiple arylboronic acid substrates [1]. Under Ru-catalyzed enantioselective conditions, the 4-SF₅ substrate also delivered superior enantioselectivities (up to 98% ee) [1].

regioisomeric reactivity synthetic yield diarylmethanol

Stereochemical Control by the SF₅ Group: Diastereoselectivity in the Staudinger Reaction Driven by Dipole and Steric Effects

The profound dipole moment and steric demand of the SF₅ group in 4-(pentafluorosulfanyl)benzaldehyde-derived imines effectively direct the diastereoselectivity of the Staudinger ketene-imine cycloaddition. The steric and electron-withdrawing effects of pentafluorosulfanylation combine to control the 1,2-lk diastereoselectivity, an outcome that cannot be replicated with CF₃-substituted analogs where the steric demand is lower and the dipole is weaker [1][2].

stereochemical control Staudinger reaction diastereoselectivity

SF₅ vs. CF₃ Chemical and Thermal Stability: Implications for Material Science and Harsh-Condition Synthesis

The SF₅ group exhibits high thermal and chemical stability, often superior to the CF₃ group under demanding conditions. In organic electronics applications, SF₅-substituted materials positively influence optical and electronic properties, solubility, and stability to a degree that is frequently superior to established CF₃-analogs [1]. The SF₅ group also displays high hydrolytic stability, making it compatible with aqueous reaction conditions that may degrade CF₃-containing intermediates [2].

chemical stability thermal stability materials science

SF₅ vs. NO₂ Bioisosterism: 430-Fold Activity Difference in p97 ATPase Inhibition Demonstrates Non-Interchangeability

In a structure-activity study of indole inhibitors of the AAA ATPase p97, despite almost equivalent strong electron-depleting effects on the indole core, the pentafluorosulfanyl- and nitro-derivatives exhibited a 430-fold difference in p97 inhibitory activities. The SF₅ analog showed an IC₅₀ in the low nanomolar range, while the nitro analog was substantially less potent [1]. This demonstrates that SF₅ is not a simple electronic isostere of NO₂ and that the nature of the substituent—beyond its Hammett constant—critically determines biological activity.

bioisosterism p97 ATPase SAR divergence

Optimal Deployment Scenarios for 4-(Pentafluorosulfanyl)benzaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity Without Resorting to tert-Butyl

When a CF₃-substituted lead compound requires increased logP to improve membrane permeability, but the tert-butyl analog exhibits excessive lipophilicity leading to metabolic instability or promiscuity, 4-(pentafluorosulfanyl)benzaldehyde provides an intermediate-lipophilicity building block. The Hansch π value of 1.51 for SF₅ sits precisely between CF₃ (π = 1.09) and t-Bu (π = 1.98), as validated in cannabinoid receptor ligand series where SF₅-pyrazoles showed logP values between the CF₃ and t-Bu counterparts while maintaining or improving CB1 receptor affinity in the nanomolar range [1][2].

Enantioselective Synthesis of SF₅-Containing Chiral Diarylmethanols

4-(Pentafluorosulfanyl)benzaldehyde is the preferred regioisomer for Ru-catalyzed enantioselective addition of arylboronic acids, delivering enantioselectivities up to 98% ee and yields up to 94%. The para-SF₅ isomer consistently outperforms the meta-isomer in both yield and enantioselectivity, making it the building block of choice for constructing chiral SF₅-containing diarylmethanol libraries for medicinal chemistry [1].

Stereoselective β-Lactam Synthesis via the Staudinger Reaction

The large dipole moment and steric profile of 4-(pentafluorosulfanyl)benzaldehyde-derived imines enable stereochemical control that cannot be achieved with CF₃-substituted benzaldehydes. The SF₅ group effectively directs 1,2-lk diastereoselectivity in the Staudinger ketene-imine cycloaddition, providing access to β-lactam diastereomers that are synthetically inaccessible using CF₃ analogs [1][2].

Agrochemical and Material Science Applications Requiring Enhanced Thermal and Hydrolytic Stability

For fluorinated building blocks intended for use under harsh thermal, oxidative, or hydrolytic conditions—such as in liquid crystal formulations, energetic materials, or agrochemical active ingredients exposed to environmental moisture—4-(pentafluorosulfanyl)benzaldehyde offers stability advantages over CF₃-substituted benzaldehydes. The SF₅ group has been demonstrated to positively influence optical and electronic properties, solubility, and stability to a degree often superior to established CF₃ analogs in organic electronics applications [1][2].

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